
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple sulfonic acid groups and a trichloropyrimidinylamino phenylazo moiety, making it a valuable substance in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt typically involves a multi-step process The initial step often includes the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 5 positions This is followed by the diazotization of aniline derivatives and subsequent coupling with the sulfonated naphthalene
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and diazotization processes, utilizing advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthalenetrisulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt involves its interaction with specific molecular targets and pathways. The trichloropyrimidinylamino group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
8-Nitro-1,3,5-Naphthalenetrisulfonic Acid: Another sulfonated naphthalene derivative with different functional groups.
1,3,5-Naphthalenetrisulfonic Acid: Lacks the trichloropyrimidinylamino phenylazo moiety, resulting in different chemical properties and applications.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-, trisodium salt is unique due to its combination of sulfonic acid groups and the trichloropyrimidinylamino phenylazo moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
72927-95-8 |
|---|---|
Fórmula molecular |
C20H9Cl3N5Na3O9S3 |
Peso molecular |
734.8 g/mol |
Nombre IUPAC |
trisodium;7-[[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C20H12Cl3N5O9S3.3Na/c21-17-18(22)25-20(23)26-19(17)24-9-1-3-10(4-2-9)27-28-11-5-13-14(15(6-11)39(32,33)34)7-12(38(29,30)31)8-16(13)40(35,36)37;;;/h1-8H,(H,24,25,26)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
Clave InChI |
TWRKQZOXOBFCFA-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


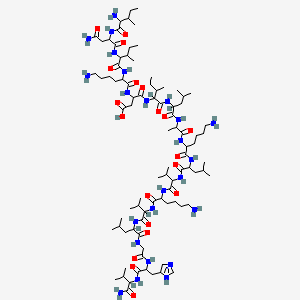
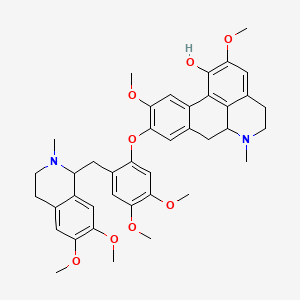


![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
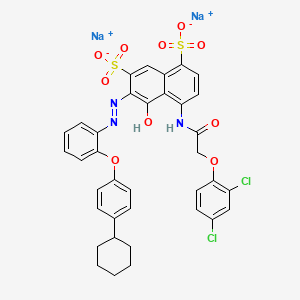
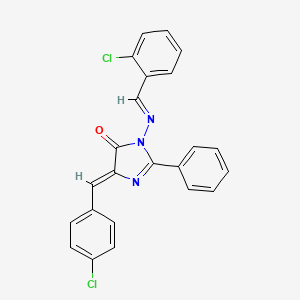
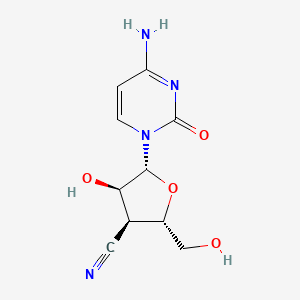

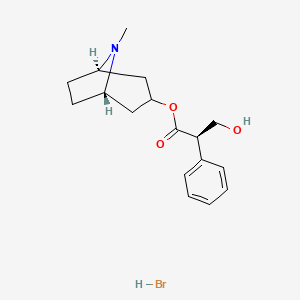
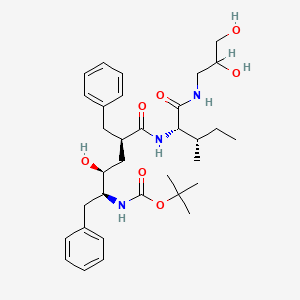
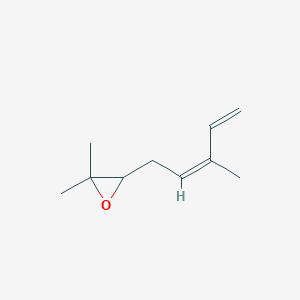
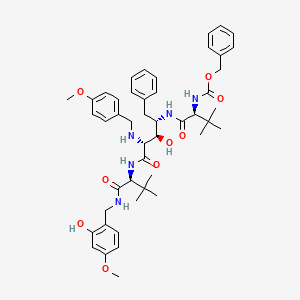
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
